molecular formula C11H15N B14007002 1,3,3-Trimethyl-2,3-dihydro-1H-indole CAS No. 105278-05-5

1,3,3-Trimethyl-2,3-dihydro-1H-indole

Cat. No.: B14007002
CAS No.: 105278-05-5
M. Wt: 161.24 g/mol
InChI Key: KRXXWINWRGUIBJ-UHFFFAOYSA-N
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Description

2,3-Dihydro-1,3,3-trimethyl-1H-Indole, also known as Fischer’s base, is a heterocyclic compound with the molecular formula C12H15N. It is a derivative of indole, characterized by the presence of three methyl groups and a dihydro structure. This compound is notable for its applications in organic synthesis and its role as an intermediate in the production of various dyes and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1,3,3-trimethyl-1H-Indole typically involves the reaction of indole derivatives with methylating agents. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with ketones under acidic conditions to form the indole structure. For 2,3-dihydro-1,3,3-trimethyl-1H-Indole, specific methylating agents such as methyl iodide are used to introduce the methyl groups .

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation of indole derivatives. The process involves the use of catalysts like palladium on carbon (Pd/C) under high pressure and temperature to achieve the desired dihydro structure. This method is favored for its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1,3,3-trimethyl-1H-Indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dihydro-1,3,3-trimethyl-1H-Indole has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.

    Biology: Investigated for its potential neuroprotective and antioxidant properties.

    Medicine: Explored for its role in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of photochromic materials and molecular electronics.

Mechanism of Action

The mechanism of action of 2,3-dihydro-1,3,3-trimethyl-1H-Indole involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects by modulating neurotransmitter receptors and influencing oxidative stress pathways. The compound’s structure allows it to interact with specific enzymes and receptors, leading to its neuroprotective and antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

    1,3,3-Trimethyl-2-methyleneindoline: Shares a similar structure but differs in the presence of a methylene group.

    1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,3’-[3H]naphth[2,1-b][1,4]oxazine]: Known for its photochromic properties.

    1,3,3-Trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-[2H]-indole]: Notable for its biocompatibility and use in molecular electronics.

Uniqueness

2,3-Dihydro-1,3,3-trimethyl-1H-Indole is unique due to its specific dihydro structure and the presence of three methyl groups, which confer distinct chemical properties and reactivity. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industry .

Properties

CAS No.

105278-05-5

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

1,3,3-trimethyl-2H-indole

InChI

InChI=1S/C11H15N/c1-11(2)8-12(3)10-7-5-4-6-9(10)11/h4-7H,8H2,1-3H3

InChI Key

KRXXWINWRGUIBJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C2=CC=CC=C21)C)C

Origin of Product

United States

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